![molecular formula C13H20BrN7OS B2468448 2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide CAS No. 1005630-40-9](/img/structure/B2468448.png)

2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

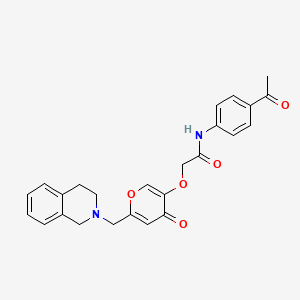

This compound contains several functional groups including a pyrazole ring, a triazole ring, a sulfanyl group, and an acetohydrazide group . Pyrazole and triazole are both nitrogen-containing heterocycles that are often found in various pharmaceuticals . The sulfanyl group (-SH) is a functional group consisting of a sulfur atom and a hydrogen atom. Acetohydrazide is a derivative of hydrazine where an acetyl group is attached to one of the nitrogen atoms.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the pyrazole ring might be synthesized via a reaction of a 1,3-diketone with hydrazine . The triazole ring could be formed via a [3+2] cycloaddition reaction, also known as a Huisgen cycloaddition . The sulfanyl group and the acetohydrazide group could be introduced in subsequent steps, although the specific reactions would depend on the exact conditions and starting materials used.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and triazole rings are both five-membered rings containing nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions. The bromine atom on the pyrazole ring is a heavy atom that could potentially be involved in halogen bonding interactions .Chemical Reactions Analysis

As for the chemical reactions, this compound could potentially undergo, the pyrazole and triazole rings might be able to act as nucleophiles in certain reactions due to the presence of nitrogen atoms. The sulfanyl group could potentially be oxidized to form a disulfide bond . The acetohydrazide group could potentially undergo condensation reactions with carbonyl compounds to form hydrazones.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups and nitrogen-containing rings would likely make this compound relatively polar, which could influence its solubility in different solvents . The bromine atom could potentially make this compound relatively heavy and could influence its boiling and melting points .Scientific Research Applications

Cyclization and Pharmacological Properties

The compound 2-({5-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetohydrazide has been utilized in the synthesis of various derivatives through cyclization processes. One study demonstrated the conversion of similar compounds into 4H-1,2,4-triazole-3(2H)-thione and 2-amino-1,3,4-thiadiazole derivatives. These derivatives were then investigated for their pharmacological effects, particularly on the central nervous system (CNS) in mice (Maliszewska-Guz et al., 2005).

Antioxidant Abilities

In another study, a similar compound, 2-((4-Phenyl-5-(2-(p-tolylamino)ethyl)-4H-1,2,4-triazol-3-yl)thio)-N′-(1-phenylethylidene)acetohydrazide, was synthesized and shown to possess significant antioxidant properties, demonstrating 1.5 times higher antioxidant ability than butylated hydroxytoluene in a Ferric reducing antioxidant power assay (Šermukšnytė et al., 2022).

Antimicrobial and Antifungal Activities

Compounds with structures similar to this compound have been synthesized and assessed for their antimicrobial and antifungal activities. Some studies have found these compounds to be active against various test microorganisms (Bektaş et al., 2010).

Cancer Cell Migration and Growth Inhibition

Recent research has highlighted the potential of derivatives of this compound in inhibiting cancer cell migration and growth in melanoma, breast, and pancreatic cancer cell lines. This indicates potential applications in cancer treatment and further investigation into their antimetastatic properties (Šermukšnytė et al., 2022).

Antibacterial Activity

Another study synthesized derivatives and evaluated their antibacterial activity against several bacterial species. They found that these compounds exhibited good antibacterial activity, suggesting their potential use in antibacterial applications (Al-Smaisim, 2012).

properties

IUPAC Name |

2-[[5-[2-(4-bromo-3,5-dimethylpyrazol-1-yl)ethyl]-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetohydrazide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20BrN7OS/c1-4-20-10(17-18-13(20)23-7-11(22)16-15)5-6-21-9(3)12(14)8(2)19-21/h4-7,15H2,1-3H3,(H,16,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLYNVYXYTGWICS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NN=C1SCC(=O)NN)CCN2C(=C(C(=N2)C)Br)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20BrN7OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclohexyl-2-[3-(2,4-dimethoxyphenyl)-2,4-dioxoquinazolin-1-yl]acetamide](/img/no-structure.png)

![5-[2-(cyclohexen-1-yl)ethylsulfamoyl]-2-fluoro-N-(4-methylphenyl)benzamide](/img/structure/B2468368.png)

![2-Chloro-N-[2-(2,6-difluorophenyl)-2-(2,6-dimethylmorpholin-4-yl)ethyl]propanamide](/img/structure/B2468370.png)

![(Z)-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2468374.png)

![ethyl 4-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2468380.png)

![3-((4-bromophenyl)sulfonyl)-N-(3,4-diethoxyphenethyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2468381.png)